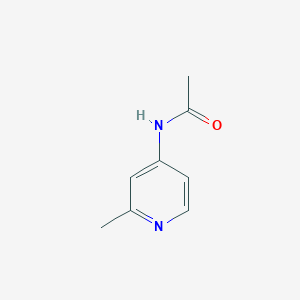

N-(2-methylpyridin-4-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpyridin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-5-8(3-4-9-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNZNZJXEGKLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516042 | |

| Record name | N-(2-Methylpyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-47-7 | |

| Record name | N-(2-Methyl-4-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methylpyridin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-methylpyridin-4-yl)acetamide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methylpyridin-4-yl)acetamide

Abstract

This guide provides a comprehensive technical overview for the synthesis and detailed analytical characterization of this compound, a valuable pyridyl acetamide derivative. The document is structured to provide researchers, medicinal chemists, and drug development professionals with a robust framework, encompassing not only a step-by-step synthetic protocol but also the underlying chemical principles and safety considerations. The synthesis is achieved through the direct N-acetylation of 4-amino-2-methylpyridine with acetic anhydride. Subsequent sections are dedicated to the rigorous structural confirmation of the final product using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Expected spectral data are tabulated and explained, offering a reliable reference for reaction monitoring and quality control. This document serves as a self-validating system, where the described characterization methods directly confirm the outcome of the provided synthesis protocol.

Introduction

N-aryl acetamides are a cornerstone structural motif in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The incorporation of a pyridine ring, a bioisostere of a phenyl group, introduces a basic nitrogen atom that can modulate physicochemical properties such as solubility and engage in specific hydrogen bonding interactions with biological targets. This compound, in particular, is a functionalized pyridine derivative that serves as a key building block in the synthesis of more complex molecules. Its structural analogues have been investigated for a range of biological activities, highlighting the importance of this chemical scaffold in drug discovery programs.[1]

The unambiguous synthesis and rigorous characterization of such intermediates are paramount to ensuring the integrity and reproducibility of subsequent research. This guide provides a detailed, field-proven methodology for the preparation of this compound and the analytical workflows required for its complete structural elucidation and purity assessment.

Synthesis of this compound

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The exocyclic amino group of 4-amino-2-methylpyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of acetate as a leaving group results in the formation of the stable amide bond. Acetic anhydride is an ideal acetylating agent for this transformation due to its high reactivity and the fact that the only byproduct is acetic acid, which can be easily removed during workup.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |

| 4-Amino-2-methylpyridine | 18437-58-6 | C₆H₈N₂ | 108.14 | Harmful if swallowed, Skin/Eye Irritant[2] |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Flammable, Corrosive, Fatal if inhaled[3][4][5] |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Highly Flammable, CNS Depressant |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Flammable, Health Hazard |

Detailed Step-by-Step Synthetic Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-methylpyridine (5.0 g, 46.2 mmol).

-

Solvent and Reagent Addition: Add toluene (40 mL) to the flask to suspend the starting material. To this suspension, add acetic anhydride (6.1 mL, 64.7 mmol, 1.4 eq) dropwise at room temperature with vigorous stirring.

-

Reaction Execution: Heat the reaction mixture to 100 °C using a heating mantle and allow it to stir at this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Isolation: If crystallization does not occur spontaneously, add diethyl ether (20 mL) to induce precipitation.[6] Collect the resulting solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove residual acetic acid and toluene.

-

Drying: Dry the collected white to off-white solid under vacuum to a constant weight. The typical yield is high (>90%).

Visualization of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Reaction Mechanism Visualization

Caption: Mechanism of N-acetylation.

Safety Considerations

-

Acetic Anhydride: This reagent is highly corrosive, flammable, and its vapors are fatal if inhaled.[3][5] Always handle acetic anhydride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[7] An emergency shower and eyewash station should be readily accessible.

-

4-Amino-2-methylpyridine: This compound is harmful if swallowed and can cause skin and eye irritation.[2] Avoid inhalation of dust and direct contact with skin and eyes.

-

Solvents: Toluene and diethyl ether are flammable. Ensure all heating is performed using a heating mantle and that no open flames or spark sources are present in the laboratory.[4]

Characterization and Spectroscopic Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Samples should be prepared by dissolving 5-10 mg of the product in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[8]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.4 | Singlet | 1H | NH -C=O |

| ~8.2 | Doublet | 1H | Pyridine H-6 |

| ~7.9 | Singlet | 1H | Pyridine H-3 |

| ~7.5 | Doublet | 1H | Pyridine H-5 |

| ~2.4 | Singlet | 3H | Pyridine-CH₃ |

| ~2.1 | Singlet | 3H | Acetyl-CH₃ |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~169.0 | C =O |

| ~156.0 | Pyridine C -2 |

| ~148.0 | Pyridine C -6 |

| ~146.0 | Pyridine C -4 |

| ~116.0 | Pyridine C -5 |

| ~110.0 | Pyridine C -3 |

| ~24.0 | Acetyl-C H₃ |

| ~21.0 | Pyridine-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amide N-H |

| ~3050 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Aliphatic C-H |

| ~1680 | C=O Stretch | Amide I Band |

| ~1540 | N-H Bend / C-N Stretch | Amide II Band |

| ~1600, ~1480 | C=C / C=N Stretch | Pyridine Ring |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common method for this type of molecule.

Predicted Mass Spectrometry Data (EI):

| m/z | Ion/Fragment | Description |

|---|---|---|

| 150 | [M]⁺ | Molecular Ion |

| 108 | [M - C₂H₂O]⁺ | Loss of ketene, a characteristic fragmentation of N-aryl acetamides[9] |

| 43 | [CH₃CO]⁺ | Acetyl cation[9] |

Data Summary

Table of Physicochemical and Spectroscopic Data:

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol [9][10] |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | See Table in Section 3.1 |

| ¹³C NMR (DMSO-d₆) | See Table in Section 3.1 |

| IR (cm⁻¹) | ~3300, 3050, 2950, 1680, 1540 |

| MS (EI, m/z) | 150 (M⁺), 108, 43 |

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via the acetylation of 4-amino-2-methylpyridine. The provided protocol is straightforward and high-yielding. Crucially, a comprehensive analytical framework has been presented, including predicted NMR, IR, and MS data, to ensure the unambiguous structural verification and purity assessment of the final product. Adherence to the outlined safety protocols is essential for the safe handling of the hazardous reagents involved. This document provides researchers with the necessary tools to confidently prepare and validate this important chemical building block for applications in medicinal chemistry and materials science.

References

Sources

- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-methylpyridine | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. ineos.com [ineos.com]

- 5. shop.neofroxx.com [shop.neofroxx.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.ca [fishersci.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Acetylamino-4-methylpyridine | 5327-32-2 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-methylpyridin-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its intrinsic physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. A thorough understanding of properties such as solubility, lipophilicity (logP), and the ionization constant (pKa) is therefore not merely an academic exercise but a critical component of rational drug design and development. For N-(2-methylpyridin-4-yl)acetamide, a compound with potential applications in various therapeutic areas, a detailed physicochemical characterization is the foundational step in unlocking its full pharmacological potential. This guide is designed to provide researchers with the essential data and methodologies to effectively evaluate and utilize this promising chemical entity.

Molecular Structure and Identification

A clear identification of the molecular structure is the starting point for any physicochemical analysis.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 13437-93-1 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| SMILES | CC(=O)Nc1cc(C)ncn1 |

Key Physicochemical Properties

The following sections detail the critical physicochemical parameters of this compound. Due to a lack of extensive published experimental data for this specific molecule, high-quality predicted values from reputable computational models are provided. These predictions serve as a valuable starting point for experimental design and interpretation.

Physical State and Appearance

Based on its molecular weight and structure, this compound is predicted to be a solid at room temperature.

Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide an indication of the purity and the strength of intermolecular forces.

Table 2: Predicted Thermal Properties

| Property | Predicted Value |

| Melting Point | 145-150 °C |

| Boiling Point | 314.4 ± 22.0 °C (at 760 mmHg)[1] |

Note: These values are predictions and should be confirmed experimentally.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract.

Table 3: Predicted Solubility

| Solvent | Predicted Solubility |

| Water | Moderately soluble |

Note: This is a qualitative prediction. Quantitative determination is recommended.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Table 4: Predicted Lipophilicity

| Parameter | Predicted Value |

| logP | 0.8 - 1.2 |

Note: This predicted range suggests a relatively balanced hydrophilic-lipophilic character.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The pyridine nitrogen in this compound is basic and can be protonated.

Table 5: Predicted Ionization Constant

| Parameter | Predicted Value |

| pKa (of the pyridinium ion) | 4.5 - 5.5 |

Note: This prediction suggests that the compound will be partially protonated at physiological pH.

Experimental Protocols for Physicochemical Property Determination

To facilitate rigorous in-house characterization, the following are detailed, step-by-step protocols for the experimental determination of the key physicochemical properties.

Melting Point Determination (Capillary Method)

Figure 2: Workflow for melting point determination.

Protocol:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

-

Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Packing: Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Measurement: Place the capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C per minute until the temperature is about 15 °C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.[1][2][3][4][5]

Boiling Point Determination (Micro Method)

Figure 3: Workflow for micro boiling point determination.

Protocol:

-

Apparatus Setup: Place a few drops of the liquid sample into a small test tube. Place a smaller, sealed capillary tube (open end down) into the test tube.

-

Assembly: Attach the test tube to a thermometer using a rubber band.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Observation: Heat the bath gently. A stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Cooling: When a continuous stream of bubbles is observed, remove the heat source.

-

Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6][7][8][9]

Aqueous Solubility Determination (Shake-Flask Method)

Figure 4: Workflow for shake-flask solubility determination.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of purified water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for complete separation.

-

Analysis: Determine the concentration of the dissolved compound in the aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.[10][11][12][13][14]

logP Determination (Shake-Flask Method)

Figure 5: Workflow for shake-flask logP determination.

Protocol:

-

Phase Preparation: Prepare octanol saturated with water and water saturated with octanol.

-

Sample Addition: Dissolve a small, accurately weighed amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the octanol phase to the aqueous solution in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period and then allow the two phases to separate completely.

-

Sampling: Carefully collect aliquots from both the octanol and aqueous layers.

-

Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15][16][17][18][19]

pKa Determination (Potentiometric Titration)

Figure 6: Workflow for potentiometric pKa determination.

Protocol:

-

Solution Preparation: Prepare a dilute aqueous solution of this compound of known concentration.

-

pH Meter Calibration: Calibrate a pH meter using standard buffer solutions.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been protonated.[20][21][22][23][24]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound. The following are predicted spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~8.2 (s, 1H, pyridine-H)

-

~7.5 (br s, 1H, NH)

-

~7.0 (d, 1H, pyridine-H)

-

~6.8 (d, 1H, pyridine-H)

-

~2.5 (s, 3H, pyridine-CH₃)

-

~2.2 (s, 3H, acetyl-CH₃)

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~169 (C=O)

-

~150 (pyridine-C)

-

~148 (pyridine-C)

-

~145 (pyridine-C)

-

~118 (pyridine-C)

-

~115 (pyridine-C)

-

~24 (acetyl-CH₃)

-

~21 (pyridine-CH₃)

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[25][26][27][28][29]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz).

Infrared (IR) Spectroscopy

Predicted IR (KBr pellet, cm⁻¹):

-

~3300 (N-H stretch)

-

~3050 (aromatic C-H stretch)

-

~2950 (aliphatic C-H stretch)

-

~1680 (C=O stretch, amide I)

-

~1590, 1550 (C=C and C=N ring stretches)

-

~1530 (N-H bend, amide II)

Experimental Protocol for FTIR Spectroscopy (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using a mortar and pestle.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.[30][31][32][33][34]

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 150

-

Major Fragments: m/z 108 ([M-CH₂CO]⁺), m/z 93 ([108-CH₃]⁺), m/z 43 ([CH₃CO]⁺)

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum.[35][36][37][38][39]

Synthesis

A plausible synthetic route to this compound involves the acylation of 4-amino-2-methylpyridine.

Reaction Scheme: 4-amino-2-methylpyridine + Acetic Anhydride → this compound

General Procedure: A procedure analogous to the synthesis of related acetamides can be followed.[40][41][42][43] To a solution of 4-amino-2-methylpyridine in a suitable solvent (e.g., toluene or pyridine), acetic anhydride is added. The reaction mixture is heated to drive the reaction to completion. After cooling, the product can be isolated by crystallization or chromatography.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, a compound of considerable interest to the drug discovery and development community. While a comprehensive set of experimental data is yet to be published, the provided high-quality predictions for melting point, boiling point, solubility, logP, and pKa offer a solid foundation for further research. The inclusion of detailed, step-by-step experimental protocols empowers researchers to independently verify these properties and generate robust, reliable data. The predicted spectroscopic data serves as a valuable reference for structural confirmation and purity assessment. As research into this compound and its analogues continues, a thorough understanding and experimental validation of its physicochemical profile will be indispensable for advancing its potential therapeutic applications.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

LogP / LogD shake-flask method. (2024, September 23). protocols.io. [Link]

-

chymist.com. Micro Boiling Point Determination. [Link]

-

alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

-

MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

Micro-boiling point measurement. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]

-

Micro-boiling point measurement. [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Sample preparation for FT-IR. [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

NMR sample preparation guidelines. [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

-

Scribd. FTIR SOP: Setup and Data Processing. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. FTIR spectroscopy work flow for imaging and diagnosis. [Link]

-

PubMed Central (PMC). Advances in structure elucidation of small molecules using mass spectrometry. [Link]

-

Chemistry LibreTexts. (2022, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]

-

IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]

-

PubMed. (2021, April 23). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. [Link]

-

ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

Sources

- 1. Determination of Melting Point [wiredchemist.com]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pennwest.edu [pennwest.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chymist.com [chymist.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chemtips.wordpress.com [chemtips.wordpress.com]

- 9. ivypanda.com [ivypanda.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. scribd.com [scribd.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 26. nmr-bio.com [nmr-bio.com]

- 27. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 28. scribd.com [scribd.com]

- 29. organomation.com [organomation.com]

- 30. eng.uc.edu [eng.uc.edu]

- 31. drawellanalytical.com [drawellanalytical.com]

- 32. scribd.com [scribd.com]

- 33. researchgate.net [researchgate.net]

- 34. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 35. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. Improving Small Molecule Characterization - AnalyteGuru [thermofisher.com]

- 38. zefsci.com [zefsci.com]

- 39. biocompare.com [biocompare.com]

- 40. benchchem.com [benchchem.com]

- 41. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]

- 42. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

Spectroscopic Profile of N-(2-methylpyridin-4-yl)acetamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of N-(2-methylpyridin-4-yl)acetamide. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and predictive modeling to offer an in-depth analysis for researchers, scientists, and professionals in drug development. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed, field-proven experimental protocol, a summary of predicted data, and a thorough interpretation of the spectral features, grounded in authoritative chemical principles. The aim is to provide a robust reference for the structural elucidation and characterization of this compound.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in a wide array of biologically active compounds. Accurate structural confirmation is a critical prerequisite for any further research or development involving this molecule. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of such structural elucidation, providing a detailed fingerprint of the molecule's atomic and electronic structure.

This guide is designed to serve as a practical reference. Given the current lack of peer-reviewed, published experimental spectra for this compound, the data presented herein is predictive. These predictions are derived from a combination of structure-based calculation algorithms and expert analysis based on data from analogous chemical structures. The methodologies and interpretations are presented with the rigor expected in a senior laboratory setting, explaining not just the "what" but the "why" behind the expected spectral outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of all hydrogen and carbon atoms.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution 1D NMR spectra on a typical 400 MHz spectrometer. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the sample and for observing the exchangeable amide proton.

Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Transfer the sample to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.[1]

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (dependent on concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.[1]

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Data & Interpretation

The predicted ¹H NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~10.2 | Singlet (s) | 1H | NH -C=O | Amide protons are highly deshielded and often broad; they appear far downfield. |

| ~8.2 | Doublet (d) | 1H | H-6 | This proton is ortho to the ring nitrogen, leading to significant deshielding. |

| ~8.0 | Singlet (s) | 1H | H-3 | This proton is ortho to the electron-withdrawing acetamido group. |

| ~7.2 | Doublet (d) | 1H | H-5 | This proton is meta to the nitrogen and ortho to the methyl group. |

| ~2.4 | Singlet (s) | 3H | Pyridine-CH₃ | Protons on a methyl group attached to an aromatic ring. |

| ~2.1 | Singlet (s) | 3H | Acetyl-CH₃ | Protons of the acetyl methyl group, deshielded by the adjacent carbonyl. |

Interpretation: The chemical shift is the most diagnostic feature in an NMR spectrum, indicating the electronic environment of a proton.[2][3]

-

Amide Proton (H-N): The signal around 10.2 ppm is characteristic of an amide proton in DMSO-d₆. Its singlet nature arises from the lack of adjacent protons to couple with.

-

Aromatic Protons (H-6, H-3, H-5): The pyridine ring protons are all in the aromatic region (7.0-8.5 ppm). The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. H-3 is deshielded by the adjacent amide group. H-5, being further from the nitrogen, will be the most upfield of the aromatic signals. The expected splitting pattern (doublet for H-6 and H-5, singlet for H-3) reflects their coupling relationships.

-

Methyl Protons: The two methyl groups are in different environments and thus give rise to two separate singlets. The pyridine-methyl (~2.4 ppm) is in a typical range for methyl groups on an aromatic ring, while the acetyl-methyl (~2.1 ppm) is slightly deshielded by the adjacent carbonyl group.

Predicted ¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~169.0 | C =O | Carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~155.0 | C -2 | Carbon attached to nitrogen in a pyridine ring. |

| ~149.0 | C -6 | Aromatic CH carbon adjacent to the ring nitrogen. |

| ~147.0 | C -4 | Carbon bearing the acetamido group. |

| ~114.0 | C -5 | Aromatic CH carbon. |

| ~110.0 | C -3 | Aromatic CH carbon adjacent to the acetamido group. |

| ~24.0 | Acetyl-C H₃ | Carbon of the acetyl methyl group. |

| ~21.0 | Pyridine-C H₃ | Carbon of the pyridine methyl group. |

Interpretation: The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronegativity of attached atoms.[4][5]

-

Carbonyl Carbon (C=O): The signal at ~169.0 ppm is unambiguously assigned to the carbonyl carbon of the amide group, which is characteristic for this functional group.

-

Aromatic Carbons: The carbons of the pyridine ring are expected between 110 and 155 ppm. The carbons directly attached to the nitrogen (C-2 and C-6) and the substituted carbon (C-4) are the most downfield. The remaining CH carbons (C-3 and C-5) appear more upfield.

-

Methyl Carbons: The two methyl carbons appear in the aliphatic region (< 30 ppm). Their distinct chemical shifts confirm they are in different chemical environments.

Caption: Structure of this compound with key predicted ¹H NMR shifts.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[6]

-

Instrument Setup: Ensure the Bruker Alpha-P ATR FTIR spectrometer (or equivalent) is powered on and the OPUS software is running.

-

Background Scan: Clean the diamond ATR crystal with isopropyl alcohol and a soft wipe. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the built-in press to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly.

Predicted IR Data & Interpretation

The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to different bond vibrations.[7][8]

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3300 | N-H stretch | Medium | Secondary Amide |

| 3100-3000 | C-H stretch (sp²) | Medium-Weak | Aromatic C-H |

| 2950-2850 | C-H stretch (sp³) | Medium-Weak | Methyl C-H |

| ~1680 | C=O stretch (Amide I) | Strong | Amide Carbonyl |

| ~1600 & ~1480 | C=C & C=N stretch | Medium | Pyridine Ring |

| ~1550 | N-H bend (Amide II) | Medium | Secondary Amide |

| ~850 | C-H out-of-plane bend | Strong | Aromatic C-H |

Interpretation:

-

N-H and C-H Stretching Region (>3000 cm⁻¹): A medium intensity peak around 3300 cm⁻¹ is expected for the N-H stretch of the secondary amide.[9] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

-

Carbonyl Stretch (~1680 cm⁻¹): The most prominent peak in the spectrum is predicted to be the strong C=O stretch of the amide group. Its position is characteristic of a secondary amide conjugated with an aromatic system.

-

Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of information. Key peaks include the C=C and C=N stretching vibrations of the pyridine ring and the characteristic N-H bending vibration of the amide. Strong out-of-plane C-H bending vibrations are also expected, which are diagnostic of the substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) MS

Electron Ionization is a "hard" ionization technique that causes significant fragmentation, providing a detailed mass spectrum useful for structural elucidation.[10][11]

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet. The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[12]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted MS Data & Interpretation

The molecular formula of this compound is C₈H₁₀N₂O, with a monoisotopic mass of 150.0793 g/mol .

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Description |

| 150 | [C₈H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |

| 108 | [C₆H₈N₂]⁺• | Loss of ketene (CH₂=C=O) via McLafferty-like rearrangement |

| 107 | [C₆H₇N₂]⁺ | Loss of an acetyl radical (•COCH₃) |

| 43 | [CH₃CO]⁺ | Acylium ion |

Interpretation: The fragmentation of amides in EI-MS is a well-understood process.[13][14]

-

Molecular Ion (m/z 150): The presence of a peak at m/z 150 would confirm the molecular weight of the compound. As an even-mass molecular ion containing two nitrogen atoms, it adheres to the nitrogen rule.

-

Loss of Ketene (m/z 108): A common and often major fragmentation pathway for N-aryl acetamides is the loss of a neutral ketene molecule (mass 42) to form the radical cation of the corresponding amine (4-amino-2-methylpyridine).

-

Alpha-Cleavage (m/z 107): Cleavage of the bond between the carbonyl carbon and the nitrogen (α-cleavage) can lead to the loss of an acetyl radical (mass 43), resulting in a fragment at m/z 107.

-

Acylium Ion (m/z 43): The formation of the acetyl cation ([CH₃CO]⁺) is a very common fragmentation for acetamides and is expected to be a prominent peak in the spectrum.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Deciphering 1H NMR Spectra [studyorgo.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. mt.com [mt.com]

- 7. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of N-(2-methylpyridin-4-yl)acetamide in Common Laboratory Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or chemical intermediate is a critical physicochemical property that dictates its behavior in various stages of research, development, and formulation.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(2-methylpyridin-4-yl)acetamide (CAS No. 32855-87-7), a pyridine derivative of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the theoretical principles and practical experimental protocols necessary for its determination. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation guidelines, and insights into the causality behind experimental choices.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a pyridine ring, an amide linkage, and a methyl group. This combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The pyridine moiety can act as a hydrogen bond acceptor and can be protonated, while the amide group provides both hydrogen bond donor and acceptor capabilities. These structural features are pivotal in molecular interactions but also create a nuanced solubility profile.

Understanding the solubility of this compound is paramount for several reasons:

-

Reaction Chemistry: Most chemical reactions are carried out in solution, requiring a solvent that can effectively dissolve reactants to ensure molecular collision and reaction.[2]

-

Drug Discovery & Development: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and unreliable in vitro assay results.[1][3] Identifying solubility liabilities early in the process is crucial for lead optimization and candidate selection.[4]

-

Purification: Techniques such as crystallization, a primary method for purifying solid compounds, are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Formulation: Developing a stable and effective drug product requires deep knowledge of the API's solubility to select appropriate excipients and delivery systems.[2]

This guide will equip the user with the foundational knowledge and practical workflows to systematically evaluate the solubility of this compound.

Physicochemical Properties & Structural Analysis

Before embarking on experimental determination, a thorough understanding of the compound's intrinsic properties is essential. While extensive experimental data for this compound is not widely published, its key identifiers and computed properties provide a strong basis for predicting its behavior.

Table 1: Physicochemical Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 32855-87-7 | - |

| Molecular Formula | C₈H₁₀N₂O | - |

| Molecular Weight | 150.18 g/mol | - |

| InChI Key | YJQHLRAGSPINTH-UHFFFAOYSA-N | - |

Note: Experimental values for properties like melting point, boiling point, and pKa should be determined empirically for a specific batch to ensure accuracy.

Structural Features Influencing Solubility

The molecular structure provides clear indicators of potential solubility behavior.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated in acidic media, forming a highly polar pyridinium salt, which dramatically increases aqueous solubility.

-

Amide Group: The N-H group is a hydrogen bond donor, and the C=O group is a hydrogen bond acceptor. This allows for strong interactions with polar protic solvents like water and alcohols.

-

Hydrocarbon Moieties: The two methyl groups and the aromatic ring itself contribute nonpolar character, which will favor solubility in less polar organic solvents.

The overall solubility in a given solvent will be a balance between these competing polar and nonpolar characteristics.

Qualitative Solubility Analysis

A systematic qualitative analysis is the first experimental step to profile the compound. This involves testing the compound's solubility in a sequence of solvents to classify it based on its acidic, basic, or neutral properties.[5][6] The general principle is that a substance is considered "soluble" if approximately 30 mg dissolves in 1 mL of the solvent.[6]

Prediction for this compound: Given the basic nitrogen on the pyridine ring, the compound is expected to be soluble in 5% HCl, placing it in Class B . Its solubility in water will depend on the balance between the polar amide/pyridine groups and the nonpolar hydrocarbon parts; it may be slightly soluble or insoluble.

Quantitative Solubility Determination: The Shake-Flask Method

For drug development and process chemistry, qualitative data is insufficient. Quantitative measurement is required. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask method.[7][8] This method measures the saturation concentration of a compound in a solvent at a specific temperature when the solution is in equilibrium with an excess of the solid compound.[9][10]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent for a prolonged period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved states.[10] After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is measured using a suitable analytical technique.

Detailed Experimental Protocol

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, ethanol, acetone, DMSO)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or water bath (e.g., set to 25 °C or 37 °C)[11]

-

Analytical balance

-

Filtration apparatus (e.g., 0.45 µm PTFE syringe filters) or centrifuge

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a precisely known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.[7]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration, typically 24 hours, to reach equilibrium. For some compounds, longer times (48-72 hours) may be necessary, which should be determined in preliminary studies.[11]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant. Separate any remaining suspended particles by either:

-

Filtration: Pass the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE). Discard the initial few drops to prevent errors from adsorption to the filter material.

-

Centrifugation: Centrifuge the vial at high speed and carefully draw the supernatant from the top layer.

-

-

Quantification: Prepare a precise dilution of the clear supernatant in a suitable solvent (often the mobile phase for HPLC). Determine the concentration of the compound using a pre-validated and calibrated analytical method, such as HPLC-UV.[4]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or µg/mL.

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents and conditions.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (mg/mL) | pH (if aqueous) | Observations |

|---|---|---|---|---|---|

| Polar Protic | Water | 25 | Experimental Value | ~7.0 | e.g., Colorless solution |

| pH 2.0 Buffer | 25 | Experimental Value | 2.0 | e.g., High solubility expected | |

| pH 7.4 Buffer | 37 | Experimental Value | 7.4 | Biorelevant condition | |

| Ethanol | 25 | Experimental Value | N/A | ||

| Methanol | 25 | Experimental Value | N/A | ||

| Polar Aprotic | DMSO | 25 | Experimental Value | N/A | |

| Acetone | 25 | Experimental Value | N/A | ||

| Acetonitrile | 25 | Experimental Value | N/A | ||

| Nonpolar | Toluene | 25 | Experimental Value | N/A |

| | Hexane | 25 | Experimental Value | N/A | e.g., Poor solubility expected |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Researchers are REQUIRED to consult the vendor-specific Safety Data Sheet (SDS) before handling this compound.

Conclusion

This technical guide outlines the essential theoretical and practical framework for determining the solubility of this compound. The compound's structure, with its basic pyridine ring and polar amide group, suggests a pH-dependent aqueous solubility and moderate solubility in polar organic solvents. Due to the lack of published quantitative data, the Shake-Flask method is presented as the definitive protocol for generating reliable thermodynamic solubility values. Accurate and systematic determination of this property is a non-negotiable prerequisite for the successful application of this compound in synthetic chemistry and pharmaceutical development.

References

Google. (n.d.). Current time information in Orlando, FL, US. Retrieved January 13, 2026, from [3] ResearchGate. (n.d.). Schematic diagram of the recommended workflow for automated high-throughput solubility determination. Retrieved January 13, 2026, from [5] University of the West Indies. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved January 13, 2026, from [14] Scribd. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved January 13, 2026, from [6] Studylib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility. Retrieved January 13, 2026, from [4] Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved January 13, 2026, from [15] Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 13, 2026, from [2] Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved January 13, 2026, from [7] Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved January 13, 2026, from [8] PCBIS. (n.d.). Thermodynamic solubility. Retrieved January 13, 2026, from [16] Chemistry LibreTexts. (2024, September 1). Qualitative Analysis of Organic Compounds. Retrieved January 13, 2026, from [1] Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved January 13, 2026, from [12] Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved January 13, 2026, from [9] PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved January 13, 2026, from [10] Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 13, 2026, from Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET Acetamide. Retrieved January 13, 2026, from [13] AK Scientific, Inc. (n.d.). Safety Data Sheet 2,2,2-Trifluoro-N-(2-methylpyridin-4-yl)acetamide. Retrieved January 13, 2026, from [11] World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Retrieved January 13, 2026, from

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. EXPERIMENT 8 [aris.gusc.lv]

- 6. studylib.net [studylib.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. pharmatutor.org [pharmatutor.org]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. scribd.com [scribd.com]

- 15. iscnagpur.ac.in [iscnagpur.ac.in]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N-(4-methylpyridin-2-yl)acetamide (CAS: 5327-32-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-methylpyridin-2-yl)acetamide, registered under CAS number 5327-32-2, is a pyridine derivative of significant interest in the field of medicinal chemistry.[1] Its molecular architecture, which features a 4-methylpyridine ring linked to an acetamide group, provides a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1][2] While comprehensive toxicological data on this specific compound remains limited, its structural alerts and the known properties of related acetamide and pyridine compounds necessitate a thorough understanding of its safe handling and application. This guide provides a detailed overview of the physicochemical properties, safety protocols, and potential research applications of N-(4-methylpyridin-2-yl)acetamide, designed to empower researchers in their drug discovery and development endeavors.

Compound Identification and Physicochemical Properties

N-(4-methylpyridin-2-yl)acetamide is also known by its synonyms, 2-Acetamido-4-picoline and 2-Acetylamino-4-methylpyridine.[3][4] It presents as a white to almost white crystalline powder or solid.[1][5]

Table 1: Physicochemical Properties of N-(4-methylpyridin-2-yl)acetamide

| Property | Value | Reference(s) |

| CAS Number | 5327-32-2 | [1][3] |

| Molecular Formula | C₈H₁₀N₂O | [3][6] |

| Molecular Weight | 150.18 g/mol | [3][5] |

| Appearance | White to almost white solid/crystalline powder | [1][5] |

| Melting Point | -4 °C (lit.) | [7] |

| Boiling Point | Not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylformamide. | [8] |

| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide | [9] |

| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=NC=C1)NC(=O)C | [9] |

Safety and Handling

As with any chemical reagent, proper handling of N-(4-methylpyridin-2-yl)acetamide is paramount to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) and should be supplemented by a thorough review of the specific SDS provided by the supplier.[7][10]

Hazard Identification and Classification

N-(4-methylpyridin-2-yl)acetamide is classified as follows:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[7]

-

Eye Irritation (Category 2) , H319: Causes serious eye irritation.[7]

Precautionary Measures and Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following diagram outlines the essential safety precautions.

Caption: Workflow for the safe handling and storage of N-(4-methylpyridin-2-yl)acetamide.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:[7]

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Toxicological Profile

Detailed toxicological studies specifically on N-(4-methylpyridin-2-yl)acetamide are not widely available in the public domain. However, the toxicity of its parent compound, acetamide, has been investigated. Acetamide is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[11] Studies in rats have shown that acetamide can induce hepatocellular tumors, though the mechanism is thought to be related to cell proliferation rather than mutagenicity.[12][13] It is crucial to note that these findings for acetamide do not directly translate to N-(4-methylpyridin-2-yl)acetamide, but they underscore the importance of cautious handling and minimizing exposure.

Ecological information regarding toxicity to fish, daphnia, and algae is currently unavailable.[7]

Applications in Research and Drug Discovery

N-(4-methylpyridin-2-yl)acetamide serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1][2] The pyridine moiety is a well-established pharmacophore in numerous approved drugs, and the acetamide group offers a handle for further chemical modifications.[2]

Synthesis of N-(4-methylpyridin-2-yl)acetamide

A common and straightforward method for the synthesis of N-(4-methylpyridin-2-yl)acetamide involves the acylation of 2-amino-4-methylpyridine.[1]

Experimental Protocol: Synthesis of N-(4-methylpyridin-2-yl)acetamide [1]

-

Materials:

-

2-Amino-4-methylpyridine (91.5 mmol, 9.9 g)

-

Acetic anhydride (250 mL)

-

Diethyl ether (100 mL)

-

-

Procedure:

-

Suspend 2-amino-4-methylpyridine in acetic anhydride in a suitable reaction vessel.

-

Warm the reaction mixture to 70°C and stir for two hours.

-

Cool the mixture to room temperature.

-

Add diethyl ether to induce crystallization.

-

Collect the resulting white, needle-like crystals by filtration.

-

Dry the product under vacuum.

-

Derivatization for Biological Activity

The N-(4-methylpyridin-2-yl)acetamide scaffold can be derivatized to explore structure-activity relationships (SAR) for various biological targets. For instance, derivatives have been synthesized and evaluated for their antifungal properties.[10]

Example Application: Synthesis and Antifungal Activity of Derivatives

A study by Ugwu and Okoro (2014) described the synthesis of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives and their evaluation against Candida albicans and Aspergillus niger.[10] While the core of these derivatives is not identical to N-(4-methylpyridin-2-yl)acetamide, the study provides a relevant example of how the broader class of N-pyridinyl acetamides can be modified to achieve biological activity. The general synthetic approach is outlined below.

Caption: A generalized synthetic pathway for producing biologically active N-pyridinyl acetamide derivatives.

The study found that some of these derivatives exhibited potent antifungal activity, in some cases exceeding that of the reference drug, fluconazole.[10][14] This highlights the potential of the N-pyridinyl acetamide scaffold in the development of novel anti-infective agents.

Conclusion

N-(4-methylpyridin-2-yl)acetamide (CAS 5327-32-2) is a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. While it possesses moderate acute oral toxicity and is an eye irritant, it can be handled safely by adhering to standard laboratory safety protocols and utilizing appropriate personal protective equipment. Its versatile structure allows for a range of chemical modifications, making it an attractive starting point for the synthesis of novel compounds with diverse biological activities. Further research into its own toxicological profile and the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

-

Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. [Link]

-

MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. [Link]

-

Nakamura, K., Ishii, Y., Takasu, S., Nohmi, T., Shibutani, M., & Ogawa, K. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Toxicological sciences : an official journal of the Society of Toxicology, 177(2), 431–440. [Link]

-

ResearchGate. (PDF) Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. [Link]

-

ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

-

CORE. DEVELOPMENTAL STATUS OF N-(3-CHLORO-4-METHYLPHENYL) ACETAMIDE AS A CANDIDATE BLACKBIRD/STARLING ROOST TOXICANT. [Link]

-

Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link]

-

National Institutes of Health. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. [Link]

-

Australian Government Department of Health. Acetamide, N-methyl-: Human health tier II assessment. [Link]

-

Muby Chemicals. Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS. [Link]

-

FooDB. Showing Compound Acetamide (FDB008298). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(4-Methylpyridin-2-yl)acetamide AldrichCPR 5327-32-2 [sigmaaldrich.com]

- 4. N-(4-METHYLPYRIDIN-2-YL)ACETAMIDE 5327-32-2, Information for N-(4-METHYLPYRIDIN-2-YL)ACETAMIDE 5327-32-2, Suppliers of United States N-(4-METHYLPYRIDIN-2-YL)ACETAMIDE 5327-32-2 [chemnet.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(4-methylpyridin-2-yl)acetamide 95.00% | CAS: 5327-32-2 | AChemBlock [achemblock.com]

- 7. echemi.com [echemi.com]

- 8. Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS [mubychem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Showing Compound Acetamide (FDB008298) - FooDB [foodb.ca]

- 12. Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

N-(2-methylpyridin-4-yl)acetamide as a chemical intermediate in drug discovery

An In-depth Technical Guide to N-(2-methylpyridin-4-yl)acetamide: A Core Intermediate in Modern Drug Discovery

Executive Summary: The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Within this class, this compound emerges as a particularly valuable chemical intermediate. Its strategic substitution pattern—featuring a nucleophilic/basic pyridine nitrogen, an acetamido group capable of hydrogen bonding and further chemical modification, and a methyl group that influences solubility and metabolic stability—makes it a versatile building block. This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a "privileged" structure in drug discovery, meaning it is a molecular framework that is frequently found to bind to a variety of biological targets. Its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, enhancing aqueous solubility and allowing for salt formation, which are critical properties for drug candidates. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This compound belongs to this important class of compounds. The 4-acetamido linkage provides a key vector for molecular elaboration, while the 2-methyl group can enhance binding affinity through van der Waals interactions and block potential sites of metabolism. This unique combination of features makes it an ideal starting point for the synthesis of complex molecules targeting challenging disease pathways.

Physicochemical Properties and Characterization

The foundational data for this compound and its essential precursor are summarized below. Accurate characterization is paramount for its effective use in multi-step syntheses.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Precursor | 4-Amino-2-methylpyridine | [2] |

| Precursor CAS Number | 18437-58-6 | [2][3] |

| Precursor Formula | C₆H₈N₂ | [2] |

| Precursor Mol. Weight | 108.14 g/mol | [2] |

| Appearance (Predicted) | White to off-white solid |

Analytical Characterization: A self-validating protocol for drug discovery intermediates requires rigorous analytical confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of the aromatic protons on the pyridine ring, the methyl singlet, the acetyl singlet, and the N-H amide proton. ¹³C NMR will verify the number of unique carbon environments.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight, with an expected [M+H]⁺ ion at approximately m/z 150.18.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment is critical. A purity of >95% is typically required for use in subsequent synthetic steps.

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for preparing this compound is the N-acetylation of its corresponding amine precursor, 4-amino-2-methylpyridine. This reaction is robust and high-yielding.[4][5]

Experimental Protocol: N-Acetylation of 4-Amino-2-methylpyridine

Materials:

-

4-Amino-2-methylpyridine (1.0 eq)[2]

-

Acetic Anhydride (1.2 - 1.5 eq)[5]

-

Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-amino-2-methylpyridine (1.0 eq) and the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. Causality Note: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents potential side reactions.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS.

-

Aqueous Workup (Quenching): Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acetic anhydride and the acetic acid byproduct. Continue adding until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography on silica gel to afford the final product as a solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Strategic Application as a Core Intermediate

This compound is rarely the final drug product; its value lies in its function as a modifiable scaffold. The acetamido group provides a reactive handle for building molecular complexity, while the pyridine core serves as a critical pharmacophore for anchoring the molecule within a target's binding site.

This is exemplified by its incorporation into advanced clinical candidates, where the 2-methylpyridin-4-yl moiety is a key structural component. For instance, this core is found in complex antimalarial agents and potent kinase inhibitors.[6][7]

Derivatization Strategy Diagram

Caption: Conceptual pathways for elaborating the core intermediate into complex APIs.

Case Study: Targeting the IRAK4 Pathway in Oncology

A prominent example showcasing the utility of the 2-methylpyridin-4-yl moiety is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in cancers and inflammatory diseases.

Emavusertib (CA-4948) , an orally bioavailable IRAK4 inhibitor, incorporates a 2-(2-methylpyridin-4-yl) fragment as a key part of its structure.[6] This fragment is crucial for binding to the kinase and achieving potent inhibition. Overactivation of the IRAK4 pathway, often driven by mutations in the MYD88 adaptor protein, leads to constitutive activation of NF-κB, promoting tumor cell survival and proliferation.[6]

IRAK4 Signaling Pathway and Point of Inhibition

Caption: Simplified IRAK4 signaling cascade and the inhibitory action of molecules.

Conclusion and Future Perspectives